Product packaging for Halopredone acetate(Cat. No.:CAS No. 57781-14-3)

Halopredone acetate

Cat. No.: B1213212
CAS No.: 57781-14-3
M. Wt: 559.4 g/mol
InChI Key: YCISZOVUHXIOFY-HKXOFBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halopredone Acetate is a synthetic steroid derivative supplied for investigational, non-clinical purposes. As a Research Use Only (RUO) product, it is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or personal applications. Compounds in this class, such as corticosteroids, are typically investigated for their potent anti-inflammatory and immunosuppressive properties. Researchers may explore the mechanism of action of this compound, which is hypothesized to involve binding to glucocorticoid receptors. This binding can mediate changes in gene expression, leading to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. Such a mechanism can result in decreased capillary permeability and reduced leukocyte migration to inflammation sites. Potential research applications for this compound could include studies focused on endocrine function, immune system response modulation, and various models of inflammatory conditions. Scientists are encouraged to verify the specific activity and pharmacokinetic profile of this compound, including its absorption, metabolism, and elimination pathways, within their experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29BrF2O7 B1213212 Halopredone acetate CAS No. 57781-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57781-14-3

Molecular Formula

C25H29BrF2O7

Molecular Weight

559.4 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H29BrF2O7/c1-12(29)34-11-21(33)24(35-13(2)30)6-5-14-15-7-18(27)16-8-19(31)17(26)9-23(16,4)25(15,28)20(32)10-22(14,24)3/h8-9,14-15,18,20,32H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1

InChI Key

YCISZOVUHXIOFY-HKXOFBAYSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C

Other CAS No.

57781-14-3

Synonyms

halopredone acetate
halopredone acetate, (6alpha,11beta)-isomer
THS 201
THS-201
Topicon

Origin of Product

United States

Historical Context of Synthetic Corticosteroid Development

The development of synthetic corticosteroids represents a significant chapter in 20th-century pharmacology. The initial discovery of the anti-inflammatory properties of cortisone (B1669442) in the late 1940s revolutionized the treatment of various inflammatory and autoimmune diseases. researchgate.net This breakthrough spurred a wave of research aimed at synthesizing new steroid analogues with improved therapeutic profiles. The primary goals of this research were to enhance anti-inflammatory potency while minimizing the undesirable side effects associated with early corticosteroids, such as mineralocorticoid activity which could lead to water retention and electrolyte imbalances.

A key strategy that emerged in the 1950s was the introduction of halogen atoms, particularly fluorine, into the steroid nucleus. This led to the development of halogenated corticosteroids, which often exhibited significantly increased glucocorticoid activity. Researchers systematically explored the effects of adding halogens at various positions on the steroid backbone, leading to a deeper understanding of structure-activity relationships. researchgate.netnih.gov This line of inquiry paved the way for the creation of potent topical and systemic corticosteroids, and it is within this context of targeted chemical modification to enhance therapeutic efficacy that compounds like Halopredone (B1252096) Acetate (B1210297) were developed.

Academic Classification and Structural Positioning Within the Pregnane Steroid Family

Halopredone (B1252096) acetate (B1210297) is classified as a pregnane (B1235032) steroid. The pregnane skeleton is a C21 steroid structure that serves as the parent compound for a wide range of biologically important hormones, including progesterone (B1679170) and the corticosteroids. wikipedia.org The systematic IUPAC name for Halopredone Acetate is (6β,11β)-17,21-Bis(acetyloxy)-2-bromo-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione. drugfuture.com

This nomenclature precisely defines its structure:

Pregna : Indicates the core C21 steroid skeleton.

-1,4-diene : Refers to the presence of double bonds between carbons 1 and 2, and carbons 4 and 5 in the A-ring of the steroid nucleus. This feature is common in synthetic glucocorticoids and enhances anti-inflammatory activity.

-3,20-dione : Specifies ketone groups at positions 3 and 20, which are characteristic of corticosteroids.

-2-bromo, -6,9-difluoro : Details the halogen substitutions on the steroid frame. The presence of a bromine atom at position 2 and fluorine atoms at positions 6 and 9 are key modifications intended to modulate the compound's biological activity.

-11-hydroxy : Indicates a hydroxyl group at position 11, which is crucial for glucocorticoid activity.

-17,21-Bis(acetyloxy) : Describes the acetate esters at positions 17 and 21 of the side chain. Esterification at these positions is a common strategy to create prodrugs, which can influence the compound's absorption and duration of action.

The specific combination of bromo and difluoro substitutions, along with the diacetate ester form, positions this compound as a highly modified derivative within the pregnane family, designed for specific therapeutic applications.

Below is an interactive data table summarizing the key structural features of this compound.

FeatureDescription
Parent Steroid Pregnane
Core Structure Pregna-1,4-diene-3,20-dione
Halogenation 2-bromo, 6β-fluoro, 9α-fluoro
Hydroxylation 11β-hydroxy
Esterification 17,21-diacetate
Molecular Formula C25H29BrF2O7

Overview of Early Research Trajectories on Halopredone Acetate

Established Synthetic Pathways for this compound

The established synthetic route to this compound is a complex sequence of reactions requiring careful control over reaction conditions to achieve the desired product with high purity and yield.

The initial synthesis of this compound commences with 21-acetoxy-11α,17α-dihydroxypregn-4-ene-3,20-dione (I). evitachem.com This starting material belongs to the pregnane (B1235032) class of steroids, which are characterized by a C21 steroidal skeleton. The selection of this precursor is crucial as it already contains the basic carbon framework and some of the required stereocenters.

The transformation of the starting material into this compound involves a sequence of twelve intermediate steps. evitachem.com These steps are designed to introduce the fluorine and bromine atoms at specific positions and to create the di-unsaturation in the A-ring of the steroid.

Key reaction steps include: evitachem.com

Ketalization: The initial step involves the protection of the C3 ketone as an ethylenedioxy derivative (II).

Epoxidation: The double bond in the A-ring is then epoxidized using monoperphthalic acid to form the epoxide (III).

Ring Opening: The epoxide is opened with hydrofluoric acid (HF) to introduce the 6β-fluoro group (IV).

Bromination: Bromine is introduced at the C2 position in a dioxane solvent (V).

Mesylation and Acetylation: The hydroxyl groups are protected via mesylation and acetylation to form intermediates (VI) and (VII).

Dehydrohalogenation: A triene (IX) is formed through the elimination of HBr using lithium carbonate and lithium bromide.

Final Halogenation and Epoxidation: The final halogenation and epoxidation steps are carried out using 1,3-Dibromo-5,5-dimethylhydantoin, followed by another HF opening to yield halopredone.

Stereochemistry is a critical aspect of this synthesis. The specific conformations of the steroid rings and the orientation of the incoming reagents dictate the stereochemical outcome of each reaction. The enzymatic-like fit of the steroid in the active site of enzymes often leads to highly stereospecific reactions in biological systems, a principle that chemists aim to replicate in synthetic pathways. nih.gov The control of stereochemistry ensures the final product has the correct three-dimensional structure necessary for its biological activity.

Derivatization Strategies and Analog Synthesis for Research Purposes

The modification of the this compound structure through derivatization is a valuable tool for research. By creating analogs, scientists can explore structure-activity relationships, investigate metabolic pathways, and develop new compounds with potentially improved properties. nih.gov

Derivatization can be achieved through various chemical reactions targeting the functional groups present in the this compound molecule, such as the hydroxyl and ketone groups. For instance, the hydroxyl group can be esterified to create a range of prodrugs with altered pharmacokinetic profiles. researchgate.netnih.gov The ketone groups can also be modified, although this is less common for corticosteroids as they are often crucial for biological activity.

The synthesis of analogs often involves modifying the core steroid structure or changing the substituents. For example, researchers have synthesized analogs of the related compound haloperidol (B65202) to investigate their anticancer properties and interactions with sigma receptors. mdpi.comnih.govnih.gov These studies provide a framework for how analogs of this compound could be designed and synthesized to probe its biological mechanisms or to develop new therapeutic agents.

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Dynamics

The initiation of Halopredone (B1252096) acetate's action is dependent on its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive state.

Ligand-Receptor Interaction Kinetics and Affinity

Specific kinetic and affinity data for the binding of Halopredone acetate (B1210297) to the glucocorticoid receptor are not available in the current body of scientific literature. However, general principles of steroid-receptor interactions can provide a framework for understanding this process. The affinity of a steroid for its receptor is a critical determinant of its potency. For corticosteroids, structural modifications, such as the addition of acetate esters, can influence both lipophilicity and binding affinity. Studies on other corticosteroids have shown that 17α- and 21-acetate substitutions can decrease the steroid's affinity for the glucocorticoid receptor. As Halopredone acetate is a 17,21-bis(acetyloxy) compound, its binding affinity is likely influenced by these acetate groups, though specific quantitative data remains elusive.

Conformational Changes and Nuclear Translocation of the Receptor Complex

Upon binding of a ligand like this compound, the glucocorticoid receptor undergoes a significant conformational change. This transformation is a crucial step that leads to the dissociation of a complex of chaperone proteins, including heat shock proteins (HSPs). This dissociation unmasks a nuclear localization signal on the receptor.

The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. This process is fundamental for the genomic actions of corticosteroids, as it allows the complex to interact with DNA and regulate gene expression. While this is the established mechanism for corticosteroids, specific studies detailing the conformational changes and nuclear translocation dynamics induced by this compound have not been published.

Regulation of Gene Transcription by this compound

The primary mechanism of action for corticosteroids involves the modulation of gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators.

Transcriptional Activation of Anti-inflammatory Genes

Once in the nucleus, the this compound-glucocorticoid receptor complex is expected to bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivator proteins and the initiation of transcription, resulting in the synthesis of anti-inflammatory proteins. While this is the general mechanism, the specific anti-inflammatory genes that are transcriptionally activated by this compound have not been delineated in the available literature.

Repression of Pro-inflammatory Gene Expression (e.g., Cytokines)

In addition to activating anti-inflammatory genes, corticosteroids also suppress the expression of pro-inflammatory genes. This repression can occur through several mechanisms, including the direct binding of the glucocorticoid receptor to negative GREs or, more commonly, through protein-protein interactions with other transcription factors. This "transrepression" interferes with the ability of pro-inflammatory transcription factors, such as NF-κB and AP-1, to activate the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. Specific data on the repression of pro-inflammatory genes by this compound is not currently available.

Non-Genomic Actions of this compound

In addition to the well-established genomic mechanisms that involve gene transcription, some corticosteroids can exert rapid, non-genomic effects. These actions are initiated within seconds to minutes and are too rapid to be explained by changes in gene expression. Non-genomic mechanisms can involve interactions with cell membrane-bound receptors or the modulation of intracellular signaling pathways. There is currently no scientific literature available that investigates or describes any potential non-genomic actions of this compound.

Interactions with Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

This compound, as a corticosteroid, is understood to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that are central to the inflammatory response. While direct research on this compound's specific interactions is not extensively detailed in publicly available literature, its mechanisms can be inferred from the well-established actions of the glucocorticoid class of drugs. The primary pathways influenced are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

The anti-inflammatory actions of glucocorticoids are principally mediated through their binding to the glucocorticoid receptor (GR). Upon activation, the glucocorticoid-GR complex can translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors.

A significant mechanism of action is the inhibition of the NF-κB pathway. kiu.ac.ugresearchgate.net NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov

Glucocorticoids, and by extension this compound, can interfere with this process in several ways. The activated GR can directly bind to components of the NF-κB complex, preventing its transcriptional activity in a process known as transrepression. nih.gov Furthermore, glucocorticoids can increase the transcription of the gene encoding IκBα, which enhances the sequestration of NF-κB in the cytoplasm. researchgate.net This dual action effectively dampens the inflammatory response orchestrated by NF-κB. kiu.ac.ugresearchgate.net

The MAPK signaling pathways, including p38 MAPK, are also pivotal in the inflammatory process. Inflammatory stimuli can activate these kinases, which in turn phosphorylate and activate downstream transcription factors, leading to the expression of pro-inflammatory genes. nih.gov

Glucocorticoids have been shown to induce the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). nih.gov MKP-1 is a phosphatase that can dephosphorylate and inactivate p38 MAPK. By upregulating MKP-1, glucocorticoids can effectively reduce the phosphorylation and activity of p38 MAPK, thereby inhibiting a key pathway for inflammatory gene expression. nih.gov This provides an alternative and parallel mechanism to NF-κB inhibition for the anti-inflammatory effects of corticosteroids like this compound.

Table 1: Overview of this compound's Inferred Interactions with Intracellular Signaling Pathways

Signaling PathwayKey Molecules InvolvedInferred Effect of this compoundConsequence of Interaction
NF-κB Pathway NF-κB (p65/p50), IκBα, Glucocorticoid Receptor (GR)Inhibition of NF-κB transcriptional activityDecreased expression of pro-inflammatory genes (e.g., cytokines, chemokines)
MAPK Pathway p38 MAPK, MKP-1, Glucocorticoid Receptor (GR)Upregulation of MKP-1, leading to dephosphorylation and inactivation of p38 MAPKReduced activation of downstream inflammatory mediators

Preclinical Pharmacokinetics and Biotransformation Research

Excretion Routes and Mass Balance Studies (Preclinical)

Mass balance studies are fundamental in drug development, providing a comprehensive understanding of how a drug and its metabolites are eliminated from the body. These studies, typically conducted using radiolabeled compounds, track the total administered dose and identify the primary routes of excretion, such as urine, feces, and bile. This information is critical for assessing drug exposure and potential accumulation in various tissues.

While specific mass balance studies for Halopredone (B1252096) acetate (B1210297) were not detailed in the provided search results, general principles of drug excretion and mass balance studies are well-established. For many compounds, excretion occurs via both renal (urine) and hepatic/biliary (feces) pathways criver.combioanalysis-zone.comciteline.com. Mass balance studies aim to achieve high recovery of the administered dose, ideally exceeding 90%, with a significant portion of the radioactivity identified to elucidate elimination pathways citeline.com. For instance, in studies with other compounds, a substantial percentage of radioactivity has been found in feces, indicating biliary excretion as a major route nih.gov. Similarly, urine can be a significant route for excretion of both the parent drug and its metabolites, with the proportion varying greatly depending on the compound's metabolic profile drugbank.compharmgkb.orgiu.edu.

The identification of metabolites in excreta is a key component of mass balance studies, helping to characterize the biotransformation pathways of the drug sygnaturediscovery.comworldwide.comnih.gov. Understanding these routes is vital for predicting potential drug-drug interactions and for assessing the drug's fate in different physiological conditions.

Plasma Protein Binding and Blood-Plasma Partitioning Characteristics

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences a drug's distribution, efficacy, and clearance. It refers to the extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound or "free" fraction of a drug is pharmacologically active and available to distribute into tissues, interact with receptors, and be metabolized or excreted bioivt.comnih.govbiorxiv.org.

Studies on Halopredone acetate specifically regarding its plasma protein binding and blood-plasma partitioning were not found in the provided search results. However, general principles and data from related compounds, such as Haloperidol (B65202), can offer context. Haloperidol, for example, exhibits high protein binding, with approximately 89% to 93% of the drug bound to plasma proteins nih.gov. The free fraction is therefore relatively low, typically ranging from 7.5% to 11.6% drugbank.comnih.gov. High protein binding can affect a drug's volume of distribution and may prolong its systemic retention researchgate.net.

Blood-plasma partitioning specifically examines how a drug distributes between whole blood and plasma. This is important because red blood cells (RBCs) can act as a distributional compartment for certain drugs, influencing their pharmacokinetics frontiersin.orgnih.govresearchgate.net. For some compounds, the ratio of drug concentration in RBCs to plasma can be significantly different from one, indicating active partitioning into or out of erythrocytes frontiersin.orgnih.gov. Understanding these characteristics is essential for accurate pharmacokinetic modeling and bioanalysis sygnaturediscovery.combioivt.com.

Preclinical Research Applications and Pharmacological Investigations

In Vitro Pharmacological Characterization in Cell-Based Assays

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms by which a compound exerts its effects. For corticosteroids like halopredone (B1252096) acetate (B1210297), these assays typically focus on pathways involved in inflammation and immune responses.

The anti-inflammatory properties of corticosteroids are largely mediated by their interaction with glucocorticoid receptors, leading to the modulation of gene expression. patsnap.com This results in the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins. While specific in vitro studies detailing the anti-inflammatory mechanisms of halopredone acetate are not extensively available in the provided results, the general mechanism for corticosteroids involves inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes by blocking phospholipase A2. patsnap.com They also downregulate the expression of pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.com

In vitro assays commonly used to assess these effects include:

Cytokine Release Assays: Measuring the inhibition of cytokine production (e.g., TNF-α, IL-6) in cell lines like human keratinocytes (HaCaT) or macrophages (RAW 264.7) stimulated with agents like lipopolysaccharide (LPS) or a combination of TNF-α and interferon-gamma (IFN-γ). nih.govmdpi.com

Enzyme Inhibition Assays: Evaluating the inhibition of enzymes crucial to the inflammatory cascade, such as cyclooxygenase-2 (COX-2). patsnap.com

Protein Denaturation Assays: Using methods like the bovine serum albumin (BSA) denaturation assay to screen for anti-inflammatory potential, as protein denaturation is a known cause of inflammation. researchgate.netbiomedpharmajournal.org

Corticosteroids are potent immunosuppressants, an effect that is critical to their therapeutic action in autoimmune and inflammatory conditions. These effects are often evaluated in vitro by observing their impact on various immune cells.

Key immunosuppressive effects of corticosteroids demonstrated in cellular systems include:

Inhibition of T-lymphocyte Proliferation: Corticosteroids can significantly reduce the proliferation of T-lymphocytes, a key event in the adaptive immune response. frontiersin.org

Modulation of Immune Cell Function: They can impair the function of macrophages and other antigen-presenting cells. patsnap.com Studies on other immunosuppressive drugs have shown inhibition of natural killer (NK) cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC) and reduced expression of activation markers like CD25 and CD69 on immune cells. frontiersin.org

Induction of Apoptosis: Some corticosteroids can induce apoptosis (programmed cell death) in immune cells, contributing to their immunosuppressive effect. mdpi.com

Efficacy Studies in Animal Models of Inflammatory and Autoimmune Diseases

Animal models are crucial for assessing the in vivo efficacy of a compound in a complex biological system. This compound has been evaluated in various models of inflammation. nih.gov

Topical corticosteroids are a mainstay in dermatology, and their efficacy is often tested in models that mimic human skin inflammation.

Croton Oil-Induced Ear Edema: This is a widely used model for acute skin inflammation. mdpi.com A solution of croton oil, a potent irritant, is applied to a mouse's ear, inducing a measurable inflammatory response (edema). nih.gov this compound has demonstrated potent topical anti-inflammatory activity in this assay. nih.gov The efficacy is measured by the reduction in ear swelling compared to a control group. scielo.brmdpi.com This model involves the release of inflammatory mediators like histamine, serotonin, and eicosanoids, providing a robust system to test anti-inflammatory agents. dergipark.org.tr

DNCB-Induced Contact Hypersensitivity: The 2,4-dinitrochlorobenzene (DNCB) model is commonly used to simulate atopic dermatitis-like skin inflammation in mice. mdpi.com While specific data for this compound in this model is not available, it is a standard for evaluating drugs intended for allergic skin conditions.

The table below summarizes typical findings from the croton oil-induced ear edema model, demonstrating how the efficacy of a test compound is generally reported.

Treatment GroupEdema Inhibition (%)
Vehicle Control0%
This compoundSignificant reduction
Reference Corticosteroid (e.g., Indomethacin)Significant reduction
Data is illustrative based on typical outcomes in this model. scielo.br

To assess the systemic effects and local activity of topically applied corticosteroids, models of systemic and chronic inflammation are employed.

Cotton Pellet-Induced Granuloma: This model is used to evaluate the chronic anti-inflammatory activity of compounds. mdpi.com A sterile cotton pellet is implanted subcutaneously in a rat, which leads to the formation of granulomatous tissue—a hallmark of chronic inflammation. mdpi.com The anti-inflammatory effect is quantified by the reduction in the dry weight of the granuloma. This compound, when applied locally to the pellet, has shown potent anti-inflammatory activity. nih.gov

Adjuvant-Induced Arthritis: This model in rats resembles human rheumatoid arthritis and is used to study chronic inflammation and autoimmune responses. mdpi.com While specific studies on this compound in this model are not detailed in the search results, it is a standard preclinical model for anti-inflammatory drug development.

Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation where carrageenan is injected into a rat's paw, causing localized edema. dergipark.org.tr It is used to assess the anti-inflammatory effects of systemically or locally administered drugs.

Comparative Pharmacological Studies with Other Corticosteroids in Research Models

The potency of a new corticosteroid is often benchmarked against established drugs in the same class. This compound has been compared with other corticosteroids in various preclinical bioassays. nih.gov

Research has shown that the potency of this compound can vary depending on the specific animal model used. nih.gov In a study evaluating its effect on rat liver enzymes, this compound, unlike fluocinolone (B42009) acetonide, did not induce systemic effects even when injected subcutaneously, confirming its potent local anti-inflammatory activity with a favorable separation from systemic effects. nih.gov Another study compared the effects of intra-articular injections of halopredone diacetate and methylprednisolone (B1676475) acetate in rabbit knees, finding that both drugs caused similar degrees of cartilage lesions at comparable doses, highlighting its potent local effects. nih.gov

Comparisons with super-potent corticosteroids like clobetasol (B30939) propionate (B1217596) are also common. ijdvl.comdrugs.com Such studies often use vasoconstrictor assays or models like histamine-induced wheal suppression to rank the potency of topical steroids. ijdvl.com

The following table provides a comparative overview of this compound's potency relative to other corticosteroids based on findings from preclinical models.

CompoundPotency in Croton Oil Ear EdemaSystemic Effects (e.g., Thymus Involution)Reference
This compound HighLow when applied topically nih.govnih.gov
Fluocinolone Acetonide HighPresent nih.gov
Betamethasone HighPresent nih.gov
Hydrocortisone ModeratePresent nih.gov
This table summarizes general findings from comparative preclinical studies.

Investigation of Mechanistic Toxicity in Preclinical Models (Methodological Focus)

The preclinical assessment of this compound's mechanistic toxicity has been approached through various toxicological studies, with a significant focus on methodologies designed to identify target organ toxicity and understand the underlying pathological changes. These investigations have utilized both systemic and local administration models to characterize the compound's effects, often in comparison with other corticosteroids.

Methodologies for evaluating the mechanistic toxicity of this compound have included standard toxicological screening in rodent models and more specific investigations into localized tissue effects, particularly chondrotoxicity, in rabbit models. These studies employ a range of observational and analytical techniques to build a profile of the compound's activity at a cellular and tissue level.

A cornerstone of the preclinical investigation involved subacute toxicity studies in rat models. nih.gov These studies were designed to identify target organs and characterize dose-dependent toxic effects following repeated administration. Methodologically, these experiments involved systematic data collection across several domains. A study in rats utilized subcutaneous administration to assess systemic effects, with methylprednisolone acetate used as a comparator to contextualize the findings. nih.gov Key methodological components included monitoring of general health indicators, hematological and biochemical analyses, and extensive post-mortem examinations.

The following table summarizes the methodological design of a representative subacute toxicity study in rats.

Methodological Parameter Description
Animal Model Jcl:Wistar rats
Comparator Compound Methylprednisolone acetate
Administration Route Subcutaneous
Endpoints Monitored Body weight gain, food consumption, peripheral blood examination, biochemical values, autopsy findings, histopathology
Key Organs for Histopathology Lymphatic system (e.g., spleen, thymus gland), site of injection nih.govnih.gov

A more focused mechanistic investigation was conducted to evaluate the potential for chondrotoxicity (cartilage damage) following localized administration of halopredone diacetate, a related salt of the compound. nih.gov This research was critical for understanding the compound's direct effects on joint tissues. The study employed a rabbit model, which is a standard model for articular cartilage research, and compared the effects to methylprednisolone acetate. nih.gov The methodological approach was centered on detailed histological and ultrastructural analysis of the articular cartilage. nih.gov

The table below outlines the key methods used in this preclinical chondrotoxicity study.

Methodological Parameter Description
Animal Model Adult rabbits
Comparator Compound Methylprednisolone acetate
Administration Route Intra-articular injection into the knee joint
Primary Analytical Techniques Light microscopy, Electron microscopy
Histological Endpoints Cartilage fissures, cellularity (hypocellularity), proteoglycan levels (evaluated via histochemical staining) nih.gov
Ultrastructural Endpoints Observation of white deposits, analysis of deposit composition (identified as hydroxyapatite) nih.gov

These preclinical investigations, particularly the chondrotoxicity study, provide a clear methodological framework for assessing the mechanistic toxicity of this compound. nih.gov The findings from these methodologically focused studies indicated that repeated intra-articular injections could lead to significant cartilage lesions, including the formation of hydroxyapatite-containing cystic lesions, hypocellularity, and a decrease in proteoglycan content. nih.gov The comparative design of these studies was essential for benchmarking the compound's effects against established corticosteroids. nih.govnih.gov Further toxicological evaluations referenced in regulatory documents included teratogenicity studies in rats and rabbits, which are standard components of preclinical safety assessment and did not indicate a teratogenic effect for this compound. nih.gov

Advanced Analytical Methodologies for Halopredone Acetate Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are essential for separating Halopredone (B1252096) acetate (B1210297) from related substances, degradation products, and formulation excipients.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of corticosteroids due to its selectivity, sensitivity, and versatility. akjournals.com For Halopredone acetate, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Stationary Phase: A C18 column (octadecylsilyl silica) is commonly used for corticosteroid analysis, providing effective separation based on hydrophobicity. akjournals.comscirp.org

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scirp.orgnih.gov The composition can be delivered isocratically or through a gradient elution to optimize the separation of this compound from any impurities. scirp.org For instance, a gradient elution might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more retained compounds.

Detection: Ultraviolet (UV) detection is standard for corticosteroids, which typically exhibit strong absorbance in the range of 240-254 nm due to the α,β-unsaturated ketone chromophore in their steroid A-ring. akjournals.com

Method Validation: A validated HPLC method for this compound would demonstrate linearity, accuracy, precision, specificity, and robustness, ensuring reliable quantification for quality control and stability studies. akjournals.com

Below is a theoretical representation of HPLC method parameters for this compound analysis.

ParameterTypical ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides separation based on polarity.
Mobile Phase Acetonitrile:Water (gradient)Elutes compounds from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 245 nmQuantifies the analyte based on light absorbance.
Injection Volume 10 µLIntroduces the sample into the HPLC system.
Column Temp. 30°CEnsures reproducible retention times.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of thermally stable and volatile compounds. Corticosteroids like this compound are generally not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability. nih.govrestek.com

Derivatization: Common derivatization procedures for corticosteroids involve the formation of methoxime-trimethylsilyl (MO-TMS) ethers. nih.gov This process protects the hydroxyl and ketone functional groups, making the molecule suitable for GC analysis.

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is often used for the separation of derivatized steroids. restek.com

Detection: When coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of this compound. nih.govacs.org Flame ionization detection (FID) can also be used for quantification.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying any potential impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The complex steroid skeleton would result in a crowded spectrum, often requiring two-dimensional NMR techniques (e.g., COSY, HSQC) for complete assignment. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing a "fingerprint" of the carbon skeleton. nih.gov The chemical shifts would be indicative of the functional groups attached to each carbon.

¹⁹F NMR: Given the presence of fluorine atoms in this compound, ¹⁹F NMR would be a highly specific technique to confirm the presence and environment of the fluorine substituents.

A table of expected ¹³C NMR chemical shift ranges for key functional groups in this compound is presented below.

Functional GroupExpected ¹³C Chemical Shift Range (ppm)
Carbonyl (Ketone)190 - 220
Carbonyl (Ester)160 - 180
Alkene (C=C)100 - 150
C-O (Alcohol/Ester)50 - 90
C-F70 - 90
Aliphatic (CH, CH₂, CH₃)10 - 60

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method like LC (LC-MS), it becomes a powerful tool for quantitative analysis and impurity profiling. scirp.org

Ionization Techniques: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate intact molecular ions. nih.govjst.go.jp

Mass Analyzer: High-resolution mass spectrometers (e.g., Orbitrap, TOF) can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, which is useful for confirming the identity of the compound and for characterizing unknown impurities. acs.orgnih.gov The fragmentation of the steroid nucleus often involves characteristic losses of water and parts of the side chains. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information about the functional groups and chromophores within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. jchps.com The spectrum would be expected to show characteristic absorption bands for the carbonyl groups (ketones and ester), hydroxyl group, carbon-carbon double bonds, and carbon-halogen bonds. researchgate.net

A table of expected IR absorption frequencies for this compound is provided below.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600
C=O stretch (ketone)1700 - 1725
C=O stretch (ester)1735 - 1750
C=C stretch (alkene)1600 - 1680
C-F stretch1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the conjugated π-electron system in the steroid A-ring (the α,β-unsaturated ketone). jchps.com This chromophore typically results in a strong absorption maximum (λmax) around 240-245 nm, which is utilized for quantification in HPLC-UV analysis. sielc.com

Method Development and Validation for Quantitative Bioanalysis in Research Specimens (Non-Human)

The development and validation of a quantitative bioanalytical method for this compound in non-human research specimens, such as plasma, serum, or tissue homogenates, would be crucial for preclinical pharmacokinetic and toxicokinetic studies. A robust method would typically be developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Method Development: The initial phase of method development would involve the optimization of several key parameters. This includes the selection of an appropriate internal standard (IS), which should be structurally similar to this compound to mimic its behavior during sample preparation and analysis. The extraction of the analyte and IS from the biological matrix is a critical step, with techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) being evaluated for efficiency and recovery.

Chromatographic conditions would be optimized to achieve a symmetrical peak shape and adequate retention, while ensuring separation from any endogenous interferences. This involves testing different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile or methanol with water, often containing additives like formic acid or ammonium (B1175870) acetate to improve ionization), and flow rates.

For mass spectrometric detection, the compound would be tuned in both positive and negative ionization modes to determine the most abundant and stable precursor ion. Subsequently, collision-induced dissociation would be optimized to identify the most intense and specific product ions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Method Validation: Once developed, the method would undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). This process ensures the reliability and reproducibility of the data. Key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Analytical Approaches for Stability Assessment and Degradation Product Profiling

Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating analytical method is essential for this purpose, as it must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Forced Degradation Studies: To develop a stability-indicating method, forced degradation (or stress testing) studies are performed on this compound. These studies involve subjecting the compound to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation pathways and the likely degradation products that could form under normal storage conditions.

Typical stress conditions include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).

Thermal Degradation: Heating the solid drug substance at high temperatures.

Photolytic Degradation: Exposing the drug substance to UV and visible light.

Development of a Stability-Indicating Method: A high-performance liquid chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common technique for stability assessment. The chromatographic conditions would be developed to achieve adequate resolution between the parent this compound peak and the peaks of all process-related impurities and degradation products.

The peak purity of the this compound peak under each stress condition would be assessed using a PDA detector to ensure that no degradation products are co-eluting with the main peak. This confirms the specificity and stability-indicating nature of the method.

Degradation Product Profiling: Once the degradation products are separated, their identification and characterization are performed. High-resolution mass spectrometry (HRMS), often in conjunction with liquid chromatography (LC-MS/MS), is a powerful tool for this purpose. By determining the accurate mass of the degradation products, their elemental composition can be proposed. Further structural elucidation can be achieved through fragmentation studies (MS/MS) and, if necessary, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy.

The following table outlines a hypothetical summary of a forced degradation study for this compound.

Stress Condition% DegradationNumber of Degradation ProductsRemarks
0.1 N HCl / 60°C / 8h ~15%2Major degradation product observed at RRT 0.85.
0.1 N NaOH / 60°C / 4h ~25%3Significant degradation with a primary product at RRT 0.72.
10% H₂O₂ / RT / 24h ~8%1A single major oxidative degradant formed.
Dry Heat / 80°C / 48h < 2%1The compound is relatively stable to thermal stress.
Photolytic (ICH Q1B) ~5%2Minor degradation observed upon exposure to light.

This table is illustrative and not based on actual experimental data for this compound.

Future Directions and Emerging Research Avenues for Halopredone Acetate

Design and Synthesis of Next-Generation Analogs with Enhanced Mechanistic Selectivity

The development of next-generation analogs of halopredone (B1252096) acetate (B1210297) holds promise for achieving greater therapeutic efficacy and a more favorable safety profile by enhancing mechanistic selectivity. Future research could focus on modifying the core steroid structure to achieve differential binding to glucocorticoid receptor (GR) subtypes or to modulate downstream signaling pathways more precisely. This targeted approach aims to maximize anti-inflammatory effects while minimizing potential off-target activities commonly associated with broad-spectrum corticosteroids evitachem.com. Strategies may involve introducing specific functional groups or altering existing moieties to influence receptor affinity, nuclear translocation, or interaction with co-activators and co-repressors. The synthesis of such analogs would require sophisticated organic chemistry techniques, building upon established steroid synthesis methodologies, to create compounds with precisely engineered pharmacological profiles.

Exploration of Targeted Delivery Systems in Preclinical Research

The efficacy and safety of halopredone acetate can be substantially improved through the development and preclinical investigation of advanced targeted delivery systems. Current research indicates its use in various formulations, including topical applications and potential for injectable suspensions google.comgoogle.com. Future efforts could concentrate on encapsulating this compound within novel carrier systems such as nanoparticles, liposomes, microspheres, or hydrogels ijpsjournal.comfrontiersin.org. These systems are designed to achieve localized drug release, prolong therapeutic action, and reduce systemic exposure, thereby minimizing potential side effects. Preclinical studies would evaluate the biodistribution, pharmacokinetic profile, and therapeutic outcomes of these targeted formulations in relevant disease models, aiming for enhanced drug concentration at the site of action. For instance, exploring its incorporation into implantable drug delivery systems could offer sustained release over extended periods, as seen with other steroid-based therapies gsconlinepress.com.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Deeper Mechanistic Understanding

A deeper understanding of this compound's molecular mechanisms of action can be achieved through the integration of omics technologies, such as transcriptomics and proteomics. Research has already begun to place this compound within broader network analyses for inflammatory diseases like atopic dermatitis, suggesting shared molecular targets with other anti-inflammatory agents nih.gov. Future studies could employ transcriptomic analysis to comprehensively map the gene expression profiles induced by this compound in target cells or disease tissues, revealing novel pathways and regulatory networks involved in its therapeutic effects. Proteomic approaches, including mass spectrometry-based techniques, could identify specific protein targets, protein-protein interactions, and downstream signaling cascades modulated by the compound. Integrating these datasets with metabolomic and genomic information could provide a holistic view of its biological impact, paving the way for more precise therapeutic strategies and the identification of predictive biomarkers.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling represent powerful tools for accelerating the discovery and optimization of this compound and its derivatives. Structure-activity relationship (SAR) studies, aided by computational algorithms, are crucial for predicting the biological activity of potential drug candidates and enhancing their efficacy mdpi.com. Future research can leverage molecular docking simulations to predict the binding affinity of this compound and its analogs to the glucocorticoid receptor and other potential targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with pharmacological properties, guiding the design of novel compounds with improved potency and selectivity. Molecular dynamics simulations can further elucidate the dynamic interactions between this compound and its targets, providing insights into conformational changes and binding mechanisms. These in silico approaches can also aid in predicting pharmacokinetic properties and potential toxicities, streamlining the preclinical development process.

Novel Research Applications in Steroid Biology and Drug Discovery

Beyond its established anti-inflammatory roles, this compound may find novel applications within the broader field of steroid biology and serve as a valuable tool in drug discovery. Steroids, in general, exhibit a wide array of biological activities, including anticancer, antimicrobial, antidiabetic, and immunomodulatory properties, with ongoing research exploring their therapeutic potential mdpi.comnih.gov. Future investigations could explore this compound's impact on other steroid hormone signaling pathways or its potential as a modulator of cellular processes not traditionally associated with corticosteroids. As a well-characterized synthetic steroid, it could be utilized as a probe molecule in fundamental research to dissect complex biological pathways or as a scaffold for developing entirely new classes of therapeutic agents. The exploration of its interactions with various cellular components and signaling cascades could uncover unexpected therapeutic benefits for diseases beyond inflammatory conditions.

Q & A

Q. What are the primary pharmacological effects of halopredone acetate in inflammatory models, and how do they compare to other corticosteroids?

this compound demonstrates potent anti-inflammatory activity by suppressing thymus gland weight and exudate volume in carrageenin granuloma pouch models. In a comparative study, it showed dose-dependent inhibition of inflammation, with effects surpassing fluocortolone acetate (Flu.Ac .) and hydrocortisone acetate (Hyd.Ac .) at equivalent doses. For experimental validation, use male Wistar rats with subcutaneous administration (0.04–5.0 mg/kg/day) and assess endpoints at day 8 post-induction. Statistical significance (P<0.01) should be confirmed via ANOVA with post-hoc tests .

Q. What is the mutagenic potential of this compound, and what methodologies are used to assess genetic toxicity?

Reverse mutation tests in Salmonella typhimurium (TA100, TA98 strains) and chromosomal aberration assays in Chinese hamster lung (CHL) cells are standard. This compound (50–5000 µg/plate) showed no mutagenicity in Ames tests, even with metabolic activation. For chromosomal studies, doses up to 200 µg/ml caused no aberrations. Include S9 liver homogenate for metabolic activation and use negative/positive controls (e.g., sodium azide) .

Q. How does this compound impact fertility and fetal development in preclinical models?

Subcutaneous administration in Wistar rats (up to 5.0 mg/kg/day) revealed no teratogenic effects or fertility impairment. Monitor maternal weight gain reduction at high doses (5.0 mg/kg) as a secondary toxicity indicator. Conduct cesarean sections at gestational day 20 to evaluate fetal morphology and resorption rates. Pair with hormonal assays (e.g., corticosterone levels) to contextualize systemic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vivo and in vitro models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability) or model-specific inflammation pathways. For cross-validation:

  • In vivo : Use adjuvant-induced arthritis models to assess synovial inflammation.
  • In vitro : Apply LPS-stimulated macrophage assays (e.g., RAW 264.7 cells) to measure cytokine suppression (IL-6, TNF-α).
    Correlate dose-response curves across models and perform pharmacokinetic profiling (plasma half-life, tissue distribution) to identify bioavailability limitations .

Q. What experimental designs are optimal for evaluating the long-term toxicity of this compound?

Adopt a 90-day repeated-dose toxicity study in Sprague-Dawley rats with:

  • Dose groups : 0.04 (therapeutic), 0.2, 1.0, and 5.0 mg/kg/day (subcutaneous).
  • Endpoints : Hematology (neutrophil/lymphocyte ratios), histopathology (adrenal glands, liver), and endocrine markers (ACTH, cortisol).
    Include recovery cohorts to assess reversibility of effects. Use OECD Guideline 413 for compliance .

Q. What analytical techniques are critical for characterizing this compound’s synthetic intermediates and impurities?

  • HPLC-MS : To identify diacetate derivatives (e.g., halopredone diacetate, CAS 100931-13-3) and quantify purity (>98%).
  • NMR (¹H/¹³C) : Confirm structural integrity of the 1,4-diene-3,20-dione backbone and esterification sites.
  • XRD : Analyze crystalline polymorphs, which influence solubility and stability. Reference synthetic protocols from Pharmaceutical Substances Syntheses Patents Applications for reproducibility .

Q. How should researchers statistically interpret dose-response variability in anti-inflammatory studies?

Apply nonlinear regression (e.g., sigmoidal dose-response model) to calculate EC₅₀ values. For heteroscedastic data (unequal variances), use weighted least squares. Report 95% confidence intervals and perform power analysis to ensure sample adequacy (n ≥ 6/group). Use R packages (e.g., drc) for robust curve fitting .

Methodological Guidance

8. Best practices for replicating this compound studies:

  • Animal models : Standardize housing conditions (22°C, 12h light/dark cycle) and use age-matched cohorts (e.g., 8-week-old rats).
  • Dosing : Administer subcutaneously to minimize first-pass metabolism.
  • Blinding : Randomize treatment groups and blind assessors to histopathology outcomes.
  • Data reporting : Follow ARRIVE guidelines for in vivo studies .

9. Integrating omics data to elucidate this compound’s mechanism:
Combine transcriptomics (RNA-seq of inflamed tissue) and proteomics (LC-MS/MS of plasma) to identify downstream targets (e.g., NF-κB suppression). Validate findings with siRNA knockdown in relevant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.